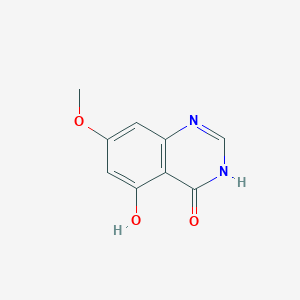

5-hydroxy-7-methoxyquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

379228-50-9 |

|---|---|

Molecular Formula |

C9H8N2O3 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

5-hydroxy-7-methoxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H8N2O3/c1-14-5-2-6-8(7(12)3-5)9(13)11-4-10-6/h2-4,12H,1H3,(H,10,11,13) |

InChI Key |

JNZHMPZNHHJDSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C(=O)NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-hydroxy-7-methoxyquinazolin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-hydroxy-7-methoxyquinazolin-4(3H)-one, a substituted quinazolinone of interest to researchers in medicinal chemistry and drug development. While this specific isomer is not widely indexed in chemical databases, this document extrapolates from established chemical principles and the well-documented synthesis and activity of its isomers to provide a robust working framework for its study.

Introduction: The Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] These nitrogen-containing heterocycles are renowned for a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Their therapeutic efficacy often stems from their ability to mimic endogenous ligands and interact with key biological targets, such as protein kinases. The substitution pattern on the quinazolinone ring system is critical for modulating this biological activity, making the synthesis of novel derivatives a key focus of drug discovery programs.[5]

Physicochemical Properties and Identification

Table 1: Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₃ | Calculated |

| Molecular Weight | 192.17 g/mol | Calculated[6][7] |

| Exact Mass | 192.0535 g/mol | Calculated[6][7] |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Topological Polar Surface Area | 70.9 Ų | Calculated[6][7] |

| LogP (Predicted) | ~0.3-0.5 | Extrapolated[6][7] |

Note: Properties are calculated based on the chemical structure and data from closely related isomers such as 6-hydroxy-7-methoxy-3H-quinazolin-4-one (CAS: 179688-52-9) and 7-hydroxy-6-methoxy-3H-quinazolin-4-one (CAS: 162012-72-8).[6][7]

Proposed Synthetic Pathway

The synthesis of substituted quinazolin-4(3H)-ones can be achieved through various established methods.[8][9][10][11] A highly plausible and efficient route for this compound involves a multi-step process starting from a commercially available, appropriately substituted anthranilic acid derivative. This approach provides excellent control over the final substitution pattern.

A logical starting material would be 2-amino-3-hydroxy-5-methoxybenzoic acid . The synthesis would proceed through cyclization with a suitable C1 source, such as formamide or triethyl orthoformate.

Experimental Protocol: Synthesis from Substituted Anthranilic Acid

Objective: To synthesize this compound.

Methodology: This protocol is adapted from established procedures for synthesizing substituted quinazolinones.[12]

Step 1: Niementowski Condensation

-

In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-3-hydroxy-5-methoxybenzoic acid (1.0 eq) and formamide (20 eq).

-

Heat the reaction mixture to 180-190 °C and maintain under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Pour the cooled mixture into ice-cold water (100 mL) and stir for 30 minutes to fully precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude this compound.

-

Purify the crude product by recrystallization from ethanol or a suitable solvent mixture (e.g., ethanol/water) to obtain the final product.

Causality: The Niementowski reaction is a classic and direct method for forming the quinazolinone ring. Using formamide as both the reagent and solvent provides the necessary single carbon atom to form the pyrimidine ring and facilitates the cyclization at high temperatures.

Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Therapeutic Applications

The biological activity of the quinazolinone scaffold is heavily influenced by its substitution pattern. The presence of hydroxyl and methoxy groups at positions 5 and 7 is anticipated to confer specific pharmacological properties.

Anticancer Potential: Kinase Inhibition

Many quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1] For instance, gefitinib, an EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor, features a 7-methoxy group on its quinazoline core.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another key target in cancer therapy, playing a pivotal role in angiogenesis. The quinazolinone core is a known pharmacophore for targeting the ATP-binding site of VEGFR-2. It is plausible that this compound could act as a VEGFR-2 inhibitor, thereby preventing tumor neovascularization.

Postulated Mechanism of Action: VEGFR-2 Inhibition

Caption: Postulated inhibitory action on the VEGFR-2 signaling pathway.

Other Potential Activities

The quinazolinone nucleus is associated with a wide range of other biological effects. Therefore, this compound warrants investigation for:

-

Antimicrobial and Antifungal Activity: Many substituted quinazolinones have shown efficacy against various bacterial and fungal strains.[4][5]

-

Anti-inflammatory Effects: The scaffold is known to be involved in the modulation of inflammatory pathways.

-

Antioxidant Properties: Phenolic hydroxyl groups, such as the one at the 5-position, are often associated with radical-scavenging and antioxidant capabilities.[4]

Conclusion

This compound represents a promising, albeit under-documented, target for chemical synthesis and pharmacological evaluation. Based on the robust chemistry and diverse biological activities of the quinazolinone family, this compound is a strong candidate for investigation, particularly in the fields of oncology and infectious diseases. The synthetic pathway proposed herein offers a reliable method for its preparation, enabling further studies into its mechanism of action and therapeutic potential. This guide serves as a foundational resource for researchers aiming to explore this and other novel substituted quinazolinones.

References

-

Şenol, İ. M., Çelik, İ., & Avan, İ. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(6), 1580-1596. Available from: [Link]

-

Kumar, A., Singh, S., & Kumar, S. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(8), 1894. Available from: [Link]

- CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H). Google Patents.

-

(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Available from: [Link]

-

Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. (2015). RSC Advances, 5(39), 30819-30825. Available from: [Link]

-

(PDF) A review on biological activity of quinazolinones. (n.d.). ResearchGate. Available from: [Link]

-

Khmelnitsky, Y. L., et al. (2013). In vitro biosynthesis, isolation, and identification of predominant metabolites of 2-(4-(2-hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one (RVX-208). European Journal of Medicinal Chemistry, 64, 121-128. Available from: [Link]

-

Hutait, S., et al. (n.d.). Synthesis of substituted quinazolin-4(3H)-ones(7 a–i).[a,b]. ResearchGate. Available from: [Link]

-

6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. (n.d.). PubChem. Available from: [Link]

-

ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. (2007). HETEROCYCLES, 71(1). Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(5), 643. Available from: [Link]

-

Li, B., et al. (2013). Synthesis of Quinazolin-4(3H)-ones via Amidine N-Arylation. The Journal of Organic Chemistry, 78(2), 795-802. Available from: [Link]

-

5-Hydroxy-7-methoxy-4H-chromen-4-one. (n.d.). PubMed Central. Available from: [Link]

-

6-Methoxy-7-hydroxyquinazolin-4-one. (n.d.). PubChem. Available from: [Link]

-

General routes of synthesis of quinazolin-4(3H)-one. (n.d.). ResearchGate. Available from: [Link]

-

Radical reactions with 3H-quinazolin-4-ones: synthesis of deoxyvasicinone, mackinazolinone, luotonin A, rutaecarpine and tryptanthrin. (2005). Organic & Biomolecular Chemistry, 3(16), 2945-2952. Available from: [Link]

-

CAS 1012057-47-4|4-Hydroxy-7-Methoxy-6-Nitroquinazoline. (n.d.). Rlavie. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 859. Available from: [Link]

-

Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. Available from: [Link]

-

(PDF) 5-Hydroxy-7-methoxy-4H-chromen-4-one. (n.d.). ResearchGate. Available from: [Link]

-

5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one. (n.d.). ResearchGate. Available from: [Link]

-

2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E). (2021). Molecules, 26(15), 4459. Available from: [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methoxy-7-hydroxyquinazolin-4-one | C9H8N2O3 | CID 135609952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Comprehensive Technical Guide to the Biological Activities of 5-Hydroxy Substituted Quinazolinones

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide provides an in-depth technical analysis of quinazolinone derivatives featuring a hydroxyl substitution at the 5-position of the benzene ring. The introduction of this phenolic group significantly modulates the molecule's electronic and steric properties, influencing its pharmacokinetic profile and enhancing its interaction with specific biological receptors. We will explore the synthetic routes to these compounds and delve into their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of structure-activity relationships to guide future discovery efforts.

The Quinazolinone Core: A Privileged Scaffold

The quinazolinone structure, a fusion of benzene and pyrimidinone rings, is a versatile heterocyclic system found in numerous natural alkaloids and synthetic compounds with significant therapeutic value. Its rigid, planar nature and the presence of hydrogen bond donors and acceptors make it an ideal framework for designing targeted therapeutic agents. Several quinazolinone-based drugs are already in clinical use, validating the importance of this scaffold in modern drug discovery.

Significance of the 5-Hydroxy Substitution

The introduction of a hydroxyl (-OH) group at the 5-position of the quinazolinone ring is a key chemical modification. This substitution has profound implications:

-

Enhanced Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, providing an additional anchor point for binding to target proteins and enzymes.

-

Modulated Lipophilicity: The -OH group increases the polarity of the molecule, which can influence its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Altered Electronic Profile: As an electron-donating group, the hydroxyl substituent can modify the electron density of the aromatic system, impacting the molecule's reactivity and binding affinity.

Synthesis of 5-Hydroxy Substituted Quinazolinones

The most common and efficient pathway to synthesize the 4(3H)-quinazolinone core begins with anthranilic acid or its derivatives. For 5-hydroxy substituted quinazolinones, 5-hydroxyanthranilic acid serves as a logical and accessible starting material.

General Synthetic Workflow

A widely adopted method involves the acylation of the starting anthranilic acid, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with an appropriate amine to yield the final 2,3-substituted quinazolinone.

Anticancer Activity

Quinazolinone derivatives are well-established as potent anticancer agents, with several compounds targeting key regulators of cell growth and proliferation. The 5-hydroxy substitution can enhance these activities by providing additional binding interactions with target enzymes.

Mechanism of Action: EGFR and Tubulin Inhibition

Many quinazolinone-based anticancer drugs function as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By blocking the ATP-binding site of EGFR, these compounds prevent the downstream signaling cascade that leads to cell proliferation, survival, and metastasis. Additionally, some derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation, thereby inducing cell cycle arrest in the G2/M phase and triggering apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 5-hydroxy quinazolinone derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Summary of Anticancer Activity Data

| Compound ID | Cell Line | Target | IC₅₀ (µM) | Reference |

| Compound 6a | MCF-7 | Not Specified | 6.97 | |

| Compound 6o | PC3 | Not Specified | 1.42 | |

| Compound 38 | MGC-803 | Not Specified | 1.95 | |

| Compound 22 | SKOV3 | Tubulin | 0.0027 (2.7 nM) | |

| Note: Data for specific 5-hydroxy derivatives may vary; the table presents representative data for substituted quinazolinones to illustrate potency. |

Antimicrobial Activity

The quinazolinone scaffold is present in compounds with a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria as well as various fungal strains. Derivatives with hydroxyl substitutions have shown promising results.

Mechanism of Action: DNA Gyrase Inhibition

One of the key mechanisms for the antibacterial action of quinoline-based compounds, a core part of the quinazolinone structure, is the inhibition of bacterial DNA gyrase. This enzyme is essential for DNA replication, repair, and transcription. By inhibiting its function, these compounds effectively halt bacterial growth and proliferation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5x10⁵ CFU/mL and add 100 µL to each well.

-

Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Summary of Antimicrobial Activity Data

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3a | S. aureus | 25.6 | |

| Compound 3a | E. coli | 25.1 | |

| Compound 3a | C. albicans | 26.1 | |

| VMA-17-04 | S. aureus | 16 | |

| Note: This table presents representative MIC values for bioactive quinazolinone derivatives. |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action: COX and 5-LOX Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated by the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Some quinazolinone derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory pathway that produces leukotrienes.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the 5-hydroxy quinazolinone compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Assay: Collect 50 µL of the cell supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Incubation and Reading: Incubate in the dark for 10 minutes and measure the absorbance at 540 nm.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control cells. Determine the IC₅₀ value.

Summary of Anti-inflammatory Activity Data

| Compound ID | Assay | IC₅₀ (µM) | Reference |

| Compound 7a | NO Inhibition | 66.19 | |

| Compound 7e | NO Inhibition | 58.03 | |

| Compound 11b | Carrageenan-induced Edema | Higher than Indomethacin | |

| Note: The table shows representative data for quinazolinone-based anti-inflammatory agents. |

Anticonvulsant Activity

The quinazolinone scaffold has been a fruitful source of anticonvulsant agents, with some early derivatives like methaqualone showing potent CNS activity. Modern research focuses on developing safer analogues with a wider therapeutic index.

Mechanism of Action: Modulation of GABAergic Neurotransmission

A proposed mechanism for the anticonvulsant activity of some quinazolinones involves the enhancement of γ-aminobutyric acid (GABA) neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain. By increasing its effects, these compounds can reduce neuronal excitability and suppress seizure activity.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Protocol:

-

Animal Model: Use adult mice or rats.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Time Interval: Allow for a specific time interval (e.g., 30-60 minutes) for the drug to be absorbed.

-

Electroshock: Apply a short electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or auricular electrodes.

-

Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure.

-

Analysis: Protection is defined as the absence of the tonic hind-limb extension. Calculate the ED₅₀ (the dose that protects 50% of the animals from seizures). A rotarod test is typically performed in parallel to assess neurotoxicity.

Summary of Anticonvulsant Activity Data

| Compound ID | Test | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| Compound 2d | MES | 19.7 | 6.2 | |

| Compound 4a | MES | 17.3 | Not Reported | |

| Compound 8 | scPTZ | 0.248 (mmol/kg) | Not Reported | |

| Compound 13 | scPTZ | 0.239 (mmol/kg) | Not Reported | |

| Note: Protective Index (PI) = TD₅₀ (neurotoxic dose) / ED₅₀ (effective dose). A higher PI is desirable. |

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazolinones is highly dependent on the substitution patterns on both the benzene and pyrimidine rings.

-

Position 5: The hydroxyl group provides a crucial hydrogen bonding site, often enhancing activity.

-

Position 2: Substitution at this position with small alkyl or substituted aryl groups is common and significantly influences the type of activity. For example, aryl groups are often found in anticancer agents.

-

Position 3: This position is frequently substituted with aryl or heterocyclic moieties, which can extend into binding pockets and modulate potency and selectivity.

-

Other Positions (6, 7, 8): Substitution with halogens (e.g., chloro, fluoro) or methoxy groups can fine-tune the electronic properties and lipophilicity of the molecule, impacting its overall efficacy and pharmacokinetic profile.

Challenges and Future Perspectives

While 5-hydroxy substituted quinazolinones hold immense therapeutic promise, several challenges remain. Optimizing drug-like properties, including solubility and metabolic stability, while minimizing off-target toxicity is paramount. Future research should focus on:

-

Target-Specific Design: Utilizing computational modeling and structure-based design to develop derivatives with high selectivity for specific targets, thereby reducing side effects.

-

Hybrid Molecules: Combining the quinazolinone scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.

-

Exploring New Targets: Investigating the potential of these compounds against emerging therapeutic targets in areas like viral diseases and neurodegeneration.

The versatility and proven track record of the quinazolinone scaffold, enhanced by strategic substitutions like the 5-hydroxy group, ensure that it will remain a significant area of focus in the ongoing quest for novel and effective medicines.

References

-

Desai, N. C., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. Retrieved from [Link]

-

(n.d.). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. Retrieved from [Link]

-

(2025, August 7). Synthesis and Anticonvulsant Activity of 5-Substituted-triazolo[4,3-a]quinazolines. ResearchGate. Retrieved from [Link]

-

(n.d.). Quinazolinone based hydroxamates as anti-inflammatory agents. Can Tho University Journal of Science. Retrieved from [Link]

-

(2023, July 25). Synthesis and Evaluation of Novel Quinazolinone Thioether Linked 5-Aryl-1,2,4-Triazoles for Anticancer and Antimicrobial Activity. Taylor & Francis Online. Retrieved from [Link]

-

(n.d.). A review on biological activity of quinazolinones. ResearchGate. Retrieved from [Link]

-

(2023, February 17). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Taylor & Francis Online. Retrieved from [Link]

-

Zaka, M., & Khan, T. H. (n.d.). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia. Retrieved from [Link]

-

Asif, M. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Retrieved from [Link]

-

de Oliveira, R., et al. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC. Retrieved from [Link]

-

(n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. ResearchGate. Retrieved from [Link]

-

Pandey, M., et al. (2023, June 12). Recent Developments in the Antimicrobial Activity of Quinazoline. Research in Pharmacy and Health Sciences. Retrieved from [Link]

-

(n.d.). A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

Meftah, O. N., et al. (2025, January 15). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Research Square. Retrieved from [Link]

-

(n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. Retrieved from [Link]

-

Abuelizz, H. A., et al. (n.d.). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. PMC. Retrieved from [Link]

-

(n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. Retrieved from [Link]

-

(n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. Retrieved from [Link]

-

(2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Retrieved from [Link]

-

Abuelizz, H. A., et al. (n.d.). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PMC. Retrieved from [Link]

-

(2014, November 15). Potential antimicrobial activities of quinazolinone- a review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

(2025, August 9). Quinazolinone based hydroxamates as anti-inflammatory agents. ResearchGate. Retrieved from [Link]

-

(n.d.). New fluorinated quinazolinone derivatives as anticonvulsant agents. South African Journal of Chemistry. Retrieved from [Link]

-

Wolfe, J. F., et al. (n.d.). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of Medicinal Chemistry. Retrieved from [Link]

-

(2023, July 25). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies. Retrieved from [Link]

-

(n.d.). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC. Retrieved from [Link]

-

(2025, June 29). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. ResearchGate. Retrieved from [Link]

- (n.d.). US5783577A - Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.

-

(2025, August 27). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Retrieved from [Link]

-

(n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). PMC. Retrieved from [Link]

-

(2025, September 16). Quinazolinones as Bioisosteres of Naphthoquinones: A Path to Potent HsDHODH Inhibitors with Optimized Properties. ACS Publications. Retrieved from [Link]

-

(2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Retrieved from [Link]

5-hydroxy-7-methoxyquinazolinone vs 6-hydroxy isomer properties

An In-depth Technical Guide to the Properties and Distinctions of 5-Hydroxy-7-Methoxyquinazolinone and its 6-Hydroxy Isomer

Authored by: A Senior Application Scientist

Abstract

Positional isomerism, the variation in the location of a functional group on a core scaffold, is a fundamental concept in medicinal chemistry that can profoundly influence a molecule's physicochemical properties, synthetic accessibility, and biological activity. This guide provides a detailed comparative analysis of two such isomers: 5-hydroxy-7-methoxyquinazolinone and 6-hydroxy-7-methoxyquinazolinone. We will explore their structural nuances, predict their differential characteristics through spectroscopic analysis, outline strategic synthetic pathways, and discuss the potential implications of the hydroxyl group's placement on their biological function. This document is intended for researchers and professionals in drug discovery and development, offering expert insights into the causality behind experimental design and analysis for this class of compounds.

Introduction: The Quinazolinone Scaffold

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The ability to modify the quinazolinone core at various positions allows for the fine-tuning of pharmacological and pharmacokinetic properties. This guide focuses on the critical distinction between two closely related isomers, where the simple shift of a hydroxyl group from position 5 to 6 imparts significant, predictable changes in their overall profile.

Comparative Physicochemical Properties

While both isomers share the same molecular formula and weight, the placement of the hydroxyl group leads to distinct electronic and steric environments, influencing their physical and chemical behavior.

| Property | 5-Hydroxy-7-methoxyquinazolinone | 6-Hydroxy-7-methoxyquinazolinone | Data Source(s) |

| Molecular Formula | C₉H₈N₂O₃ | C₉H₈N₂O₃ | PubChem[1][2] |

| Molecular Weight | 192.17 g/mol | 192.17 g/mol | PubChem[1][2] |

| IUPAC Name | 5-hydroxy-7-methoxy-3H-quinazolin-4-one | 6-hydroxy-7-methoxy-3H-quinazolin-4-one | PubChem[1] |

| CAS Number | Not readily available | 179688-52-9 | PubChem[1] |

| XLogP3-AA (Lipophilicity) | Predicted ~0.3-0.5 | 0.3 | PubChem[1] |

| Hydrogen Bond Donors | 2 | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | 4 | PubChem[1] |

| Topological Polar Surface Area | 70.9 Ų | 70.9 Ų | PubChem[1][2] |

Expert Insight: The most significant, yet subtle, difference lies in the potential for intramolecular hydrogen bonding in the 5-hydroxy isomer. The hydroxyl group at C5 is positioned to form a stable, six-membered ring via a hydrogen bond with the nitrogen at position 1 or the carbonyl oxygen at C4. This interaction is sterically impossible for the 6-hydroxy isomer. This single difference can lead to:

-

Increased Lipophilicity: The intramolecular hydrogen bond can mask the polar nature of the hydroxyl group, potentially leading to a slightly higher XLogP value and better membrane permeability for the 5-hydroxy isomer compared to the 6-hydroxy isomer.

-

Acidity: The intramolecular hydrogen bond in the 5-hydroxy isomer can decrease the acidity of the phenolic proton, making it less likely to be deprotonated under physiological conditions.

-

Conformational Rigidity: The hydrogen bond imparts greater planarity and rigidity to the 5-hydroxy isomer.

Synthesis Strategy and Mechanistic Considerations

The synthesis of these isomers requires distinct starting materials based on the desired substitution pattern. A common and effective method is the Niementowski quinazolinone synthesis or variations thereof.

Core Rationale: The synthesis hinges on constructing the pyrimidinone ring onto a pre-functionalized benzene ring. Therefore, the choice of the starting aminobenzoic acid is critical and dictates the final substitution pattern.

-

For 6-Hydroxy-7-methoxyquinazolinone: The logical starting material is 4-amino-5-hydroxy-2-methoxybenzoic acid .

-

For 5-Hydroxy-7-methoxyquinazolinone: The synthesis would begin with 2-amino-6-hydroxy-4-methoxybenzoic acid .

The general synthetic workflow involves the condensation of the appropriately substituted anthranilic acid (or its amide) with a source of the final C2 carbon, typically formamide.

Caption: General synthetic workflow for quinazolinone synthesis.

Experimental Protocol: Synthesis of 6-Hydroxy-7-methoxyquinazolinone

This protocol is a representative procedure based on established methods for quinazolinone synthesis.

-

Preparation of 2-Amino-4-methoxy-5-hydroxybenzamide:

-

To a solution of 4-amino-2-methoxy-5-hydroxybenzoic acid (1.0 eq) in dry tetrahydrofuran (THF), add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 2 hours until the formation of the acyl-imidazole intermediate is complete (monitored by TLC).

-

Cool the reaction mixture back to 0°C and bubble ammonia gas through the solution for 30 minutes, or add a concentrated solution of ammonium hydroxide (2.0 eq).

-

Stir for an additional 4 hours at room temperature.

-

Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the desired benzamide.

-

Causality: The use of CDI is a mild and effective way to activate the carboxylic acid for amidation, avoiding harsh conditions that could affect the sensitive hydroxyl and methoxy groups.

-

-

Cyclization to form 6-Hydroxy-7-methoxyquinazolinone:

-

Combine the synthesized 2-amino-4-methoxy-5-hydroxybenzamide (1.0 eq) with an excess of formamide (10-20 eq).

-

Heat the mixture to 160-180°C for 4-6 hours. The reaction progress should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Pour the mixture into cold water and stir for 30 minutes to fully precipitate the solid.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 6-hydroxy-7-methoxyquinazolinone.

-

Causality: Formamide serves as both the solvent and the reagent, providing the C2 carbon and nitrogen for the pyrimidinone ring. The high temperature is necessary to drive the condensation and dehydration reaction.

-

Spectroscopic and Analytical Characterization

The structural differences between the isomers are most clearly revealed through spectroscopic analysis, particularly ¹H NMR.

Predicted Spectroscopic Differences:

-

¹H NMR Spectroscopy: The aromatic region will be the most informative.

-

5-Hydroxy-7-methoxyquinazolinone: We would expect to see two doublets in the aromatic region corresponding to the protons at C6 and C8. Due to the electronic effects of the flanking oxygen-containing substituents, these protons would likely appear at distinct chemical shifts. The proton at C2 would appear as a singlet further downfield. The phenolic proton at C5 may be very broad or not visible, and its chemical shift would be highly dependent on the solvent and concentration due to the intramolecular hydrogen bond.

-

6-Hydroxy-7-methoxyquinazolinone: We would expect two singlets in the aromatic region for the protons at C5 and C8. These protons are not coupled to each other, leading to sharp singlets. The C5 proton would be influenced by the adjacent hydroxyl group, while the C8 proton would be influenced by the adjacent nitrogen.

-

-

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will differ. The carbon bearing the hydroxyl group (C5 vs. C6) will show a characteristic downfield shift. The electronic environment of all carbons in the benzene portion of the scaffold is altered by the substituent swap.

-

Infrared (IR) Spectroscopy:

-

Both isomers will exhibit characteristic peaks for O-H (broad, ~3300 cm⁻¹), N-H (medium, ~3100 cm⁻¹), C=O (strong, ~1680 cm⁻¹), and C=C/C=N bonds (~1600-1450 cm⁻¹).

-

The 5-hydroxy isomer may show a broader or shifted O-H stretching frequency due to the intramolecular hydrogen bonding.

-

-

Mass Spectrometry: Both isomers will have the same parent mass ion (m/z = 192.17). However, their fragmentation patterns under EI or CID conditions may differ due to the different stabilities of the resulting fragment ions, influenced by the position of the hydroxyl group.

Protocol: Quality Control and Characterization of a Synthesized Sample

-

Purity Assessment (HPLC):

-

Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

-

Inject onto a reverse-phase C18 column.

-

Use a gradient elution method, for example, from 95:5 Water (0.1% formic acid): Acetonitrile (0.1% formic acid) to 5:95 over 20 minutes.

-

Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm).

-

Trustworthiness: A single, sharp peak with >95% purity by area under the curve is indicative of a pure sample. The use of formic acid ensures the phenolic and amine functionalities are protonated for better peak shape.

-

-

Structural Confirmation (NMR, MS):

-

Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). Confirm that the observed chemical shifts, splitting patterns, and integration match the expected structure of the target isomer.

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition. The observed mass should be within 5 ppm of the calculated exact mass (192.0535).

-

Biological Activity and Structure-Activity Relationships (SAR)

The position of the hydroxyl group is critical for molecular recognition by biological targets like enzymes or receptors. The 6-hydroxy-7-methoxyquinazolinone structure is particularly relevant as it is a known impurity and potential metabolite related to Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.[3]

Expert Insight: The hydroxyl group's ability to act as both a hydrogen bond donor and acceptor is paramount.

-

6-Hydroxy Isomer: The hydroxyl group at C6 is solvent-exposed and readily available to form hydrogen bonds with amino acid residues in a protein's active site. Its specific location is crucial for the activity of many kinase inhibitors.

-

5-Hydroxy Isomer: The intramolecular hydrogen bond in the 5-hydroxy isomer makes its hydroxyl group less available for intermolecular interactions. To act as a hydrogen bond donor to a protein, it must first break this internal bond, which is energetically unfavorable. This can drastically reduce or alter its binding affinity compared to the 6-hydroxy isomer.

Caption: Impact of hydroxyl position on receptor binding.

While specific bioactivity data for 5-hydroxy-7-methoxyquinazolinone is scarce, flavonoids containing a 5-hydroxy group often exhibit antioxidant and anti-inflammatory properties.[4] This activity is sometimes attributed to the molecule's ability to chelate metal ions or scavenge radicals, activities that might be influenced differently by the hydroxyl position. For instance, some studies on tetrahydroanthraquinones suggest that a hydroxyl group at the C-5 position is crucial for their antibacterial activities.[5]

Conclusion

The cases of 5-hydroxy-7-methoxyquinazolinone and 6-hydroxy-7-methoxyquinazolinone serve as an exemplary illustration of the principle of positional isomerism. A simple shift of a single hydroxyl group can alter key physicochemical properties, necessitate distinct synthetic strategies, and, most critically, dramatically change the potential for biological interactions. The 5-hydroxy isomer is characterized by a potential intramolecular hydrogen bond that increases its rigidity and masks the hydroxyl group, whereas the 6-hydroxy isomer presents a more accessible hydroxyl group for intermolecular bonding. For drug development professionals, this underscores the necessity of rigorously controlling isomer synthesis and purity, as even minor positional variants can lead to vastly different pharmacological and toxicological outcomes.

References

Note: As an AI, I am unable to generate clickable URLs. The following references are provided for informational purposes.

- PubChem. (n.d.). 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.

- Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 10, 59736-59743.

- PubChem. (n.d.). 6-Methoxy-7-hydroxyquinazolin-4-one.

- LGC Standards. (n.d.). 6-Hydroxy-7-methoxy-4(1H)-quinazolinone.

- GLP Pharma Standards. (n.d.). 6-Hydroxy-7-methoxy-4(1H)-quinazolinone | CAS No- 179688-52-9.

- Hegedüs, L., et al. (2009). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 14(11), 4443-4453.

- ResearchGate. (n.d.).

- PubChemLite. (n.d.). 6-hydroxy-7-methoxy-3,4-dihydro-1h-quinolin-2-one.

- Talati, K., & Rajendran, S. (2026, January 10). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters.

- Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H)-one, Its Variants, and Quinolin-2-yl Esters. PubMed.

- National Institutes of Health. (n.d.). Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O.

- precisionFDA. (n.d.). 6-HYDROXY-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE.

- Lee, S., et al. (2018). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules, 23(7), 1749.

- PubMed. (2005, June 2). Synthesis and evaluation of 6-hydroxy-7-methoxy-4-chromanone- and chroman-2-carboxamides as antioxidants.

- Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.

- Zhang, W., et al. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Microbiology, 11, 1033.

Sources

- 1. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxy-7-hydroxyquinazolin-4-one | C9H8N2O3 | CID 135609952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Hydroxy-7-methoxy-4(1H)-quinazolinone | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]

The Quinazolin-4(3H)-one Scaffold: A Cornerstone in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one core is a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable propensity for binding to the ATP-pocket of a wide array of protein kinases. This guide provides a comprehensive technical overview of the quinazolin-4(3H)-one scaffold in the design and development of kinase inhibitors. We will explore the fundamental synthetic routes to this versatile heterocycle, delve into the intricate structure-activity relationships (SAR) that govern its potency and selectivity, and elucidate its mechanism of action. Furthermore, this guide will examine the clinical landscape of quinazolin-4(3H)-one-based drugs, including approved therapeutics and promising clinical candidates, and conclude with future perspectives on the evolution of this critical pharmacophore in oncology and beyond.

Introduction: The Rise of a Privileged Scaffold

The quinazolin-4(3H)-one nucleus, a bicyclic heterocyclic system, has emerged as a cornerstone in the design of targeted therapies, particularly in the realm of oncology. Its rigid structure and strategic placement of hydrogen bond donors and acceptors allow it to mimic the purine core of ATP, enabling competitive inhibition of a vast number of protein kinases.[1][2][3] Kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4]

The success of quinazolin-4(3H)-one-based inhibitors is exemplified by the FDA approval of several landmark drugs, including gefitinib and erlotinib, for the treatment of non-small cell lung cancer.[2][5][6] These first-generation epidermal growth factor receptor (EGFR) inhibitors validated the therapeutic potential of this scaffold and spurred extensive research into its application against other kinase targets. This guide will provide the reader with a deep understanding of the multifaceted role of the quinazolin-4(3H)-one scaffold in contemporary drug discovery.

Synthetic Strategies for Quinazolin-4(3H)-one Derivatives

The accessibility of the quinazolin-4(3H)-one core through robust and versatile synthetic methodologies has significantly contributed to its widespread use in drug discovery. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents at key positions to modulate biological activity.

Classical Synthetic Approaches

One of the most common methods for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves the condensation of N-acylanthranilic acids with amines. This and other classical methods have been refined over the years to improve yields and substrate scope.[2]

Modern Synthetic Methodologies

More recently, metal-catalyzed and microwave-assisted syntheses have gained prominence, offering advantages in terms of reaction times, yields, and functional group tolerance.[7] For instance, copper-catalyzed C-N and C-C bond-forming reactions have enabled the efficient synthesis of complex quinazolinone derivatives.[7]

Representative Experimental Protocol: Synthesis of a 2-Aryl-quinazolin-4(3H)-one Derivative

Below is a representative, generalized protocol for the synthesis of a 2-aryl-quinazolin-4(3H)-one derivative, a common structural motif in kinase inhibitors.

Step 1: Synthesis of 2-aminobenzamide

-

To a solution of isatoic anhydride (1.0 eq) in a suitable solvent such as DMF, add a solution of ammonia (excess) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Pour the reaction mixture into ice-water and collect the precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to afford 2-aminobenzamide.

Step 2: Condensation with an Aromatic Aldehyde

-

A mixture of 2-aminobenzamide (1.0 eq) and an appropriate aromatic aldehyde (1.1 eq) in a solvent like ethanol is refluxed in the presence of a catalyst, such as p-toluenesulfonic acid, for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry to yield the desired 2-aryl-quinazolin-4(3H)-one.

Step 3: Purification

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The majority of quinazolin-4(3H)-one-based kinase inhibitors function as ATP-competitive inhibitors.[1] They achieve this by binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

The quinazolin-4(3H)-one scaffold typically forms one or more crucial hydrogen bonds with the "hinge" region of the kinase domain, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site. The substituents at various positions of the quinazolinone ring then extend into adjacent hydrophobic and hydrophilic pockets, contributing to the inhibitor's potency and selectivity.[8]

Caption: Generalized binding mode of a quinazolin-4(3H)-one inhibitor in a kinase ATP-binding pocket.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on the quinazolin-4(3H)-one scaffold to optimize its inhibitory activity against various kinases. These studies have revealed the critical role of substituents at different positions of the quinazolinone ring.

Substitutions at the 2-position

The 2-position of the quinazolinone ring is often substituted with an aryl or heteroaryl group. This substituent can engage in hydrophobic interactions with the kinase active site, and its electronic properties can influence the overall potency of the inhibitor. For example, in a series of CDK9 inhibitors, compounds with a 3-bromophenyl moiety at the 2-position showed significantly improved inhibitory activity.[9]

Substitutions at the 3-position

The 3-position is frequently substituted with an aliphatic or aromatic group. SAR studies on anti-inflammatory quinazolinones have shown that an aliphatic substituent at this position leads to good inhibition of inflammatory gene expression.[10]

Substitutions at the 4-position

The 4-position of the related 4-anilinoquinazoline scaffold is crucial for EGFR inhibition, with the anilino group extending into a hydrophobic pocket.[1][6] For quinazolin-4(3H)-ones, modifications at this position can also significantly impact activity.

Substitutions on the Benzo Ring (Positions 5, 6, 7, and 8)

Substitutions on the fused benzene ring, particularly at the 6- and 7-positions, are often used to enhance solubility and fine-tune the inhibitor's pharmacokinetic properties. For instance, the introduction of dioxygenated rings at the 6-position of 4-anilinoquinazolines has been explored to improve EGFR inhibitory activity.[1]

| Kinase Target | Key Substitutions and their Effects on Activity | Reference |

| EGFR | 4-Anilino moiety is critical. Substitutions at the 6- and 7-positions with small, flexible groups enhance potency. | [1][6] |

| VEGFR-2 | A thiourea linkage at the 4-position has shown high potency. | [1] |

| CDK9 | A (3-bromophenyl) moiety at the 2-position significantly improves inhibitory activity. | [9] |

| Aurora Kinase | Introduction of a five-membered heterocyclic ring in place of the central phenyl ring of the aniline moiety enhances activity. | [1] |

| PI3K | Idelalisib, a quinazolin-4(3H)-one derivative, is a potent PI3K inhibitor. | [5] |

Clinical Landscape of Quinazolin-4(3H)-one-Based Kinase Inhibitors

The clinical success of quinazolin-4(3H)-one and related quinazoline-based kinase inhibitors has been transformative for cancer therapy.

Approved Drugs

-

Gefitinib (Iressa®): An EGFR inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[2][5]

-

Erlotinib (Tarceva®): Another EGFR inhibitor used in the treatment of NSCLC and pancreatic cancer.[5][6]

-

Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor for the treatment of HER2-positive breast cancer.[1][11]

-

Idelalisib (Zydelig®): A PI3Kδ inhibitor for the treatment of certain hematological malignancies.[5]

Promising Clinical Candidates

A number of quinazoline-based compounds are currently in various phases of clinical trials for a range of cancers.[12] These include inhibitors targeting Aurora kinases, such as Barasertib, and multi-kinase inhibitors like Cediranib, which targets VEGFR.[12]

Computational Approaches in Quinazolinone-Based Inhibitor Design

Computational chemistry plays a vital role in the modern drug discovery pipeline for quinazolin-4(3H)-one-based inhibitors. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are employed to predict binding affinities, understand SAR, and design novel inhibitors with improved properties.[13][14][15]

Caption: A typical computational workflow for the design of quinazolin-4(3H)-one-based kinase inhibitors.

Future Perspectives and Conclusion

The quinazolin-4(3H)-one scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research will likely focus on several key areas:

-

Development of multi-target inhibitors: Designing single molecules that can inhibit multiple kinases involved in cancer progression is a promising strategy to overcome drug resistance.[5][14]

-

Targeting novel kinases: The versatility of the quinazolinone scaffold will be leveraged to design inhibitors against newly identified and challenging kinase targets.

-

Overcoming drug resistance: The development of next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies is a critical area of research.[1][6]

-

Bioisosteric replacement: Exploring bioisosteric replacements for the quinazolinone core may lead to inhibitors with improved pharmacokinetic properties and novel biological activities.[1][16]

References

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Vertex AI Search.

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials - ACS Publications. (2021). ACS Publications. [Link]

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (2022). MDPI. [Link]

-

Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC. (2023). National Center for Biotechnology Information. [Link]

-

Rational Computational Study for New Kinase Inhibitors - Science Publishing Group. (2019). Science Publishing Group. [Link]

-

Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. (2025). Heliyon. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC. (2021). National Center for Biotechnology Information. [Link]

-

An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (n.d.). IJPBA. [Link]

-

Docking and Qsar Studies of Some Quinazolinone Derivatives as Possible Inhibitors of Thyrosine Kinase - DergiPark. (2022). DergiPark. [Link]

-

Improved, High Yield Synthesis of 3H-Quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs | Bentham Science Publishers. (2004). Bentham Science. [Link]

-

Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed. (2021). PubMed. [Link]

-

Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j and 3a-j... - ResearchGate. (n.d.). ResearchGate. [Link]

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI. (2025). MDPI. [Link]

-

Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis. (2021). Taylor & Francis Online. [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (2025). MDPI. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (2023). MDPI. [Link]

-

Design of quinazoline derivatives as bioisosteres of the middle phenyl ring-amide-bond. (n.d.). ResearchGate. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis. (2021). Taylor & Francis Online. [Link]

-

Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - ResearchGate. (2025). ResearchGate. [Link]

-

The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). ResearchGate. [Link]

-

(PDF) The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026). ResearchGate. [Link]

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO. (n.d.). SciELO. [Link]

-

(PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - ResearchGate. (2021). ResearchGate. [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Dove Medical Press. (2024). Dove Press. [Link]

-

Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (2022). Frontiers. [Link]

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][9][17]triazino[2,3-c]quinazolines - MDPI. (2024). MDPI. [Link]

-

(PDF) Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][9][17]triazino[2,3-C]quinazolines - ResearchGate. (2024). ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. raco.cat [raco.cat]

- 5. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpba.info [ijpba.info]

- 13. Rational Computational Study for New Kinase Inhibitors, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 14. Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance - Arabian Journal of Chemistry [arabjchem.org]

- 15. Turkish Computational and Theoretical Chemistry » Submission » Docking and Qsar Studies of Some Quinazolinone Derivatives as Possible Inhibitors of Thyrosine Kinase [dergipark.org.tr]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility Profile of 5-hydroxy-7-methoxyquinazolin-4(3H)-one

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The specific derivative, 5-hydroxy-7-methoxyquinazolin-4(3H)-one, while structurally intriguing, lacks comprehensive characterization in publicly available literature, particularly concerning its solubility—a critical parameter governing bioavailability, formulation, and overall drug viability. This guide serves as a comprehensive manual for researchers, scientists, and drug development professionals. It outlines the theoretical considerations and provides detailed, field-proven experimental protocols to systematically determine the aqueous and organic solubility profile of this compound. By explaining the causality behind experimental choices and integrating self-validating systems, this document establishes a robust framework for generating reliable and reproducible solubility data, thereby enabling informed decisions in the drug discovery and development pipeline.

Introduction: The Quinazolinone Core and the Subject Compound

Quinazolinone and its derivatives are a major class of heterocyclic compounds that have garnered significant attention for their broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] The therapeutic potential of this scaffold is exemplified by approved drugs such as Idelalisib for treating hematological malignancies.[1]

The subject of this guide, this compound, possesses key functional groups that are predicted to heavily influence its physicochemical properties.

-

The Quinazolinone Core: This bicyclic system is generally crystalline and can exhibit tautomerism. Its aromatic nature contributes to a generally low aqueous solubility.[2]

-

5-Hydroxy Group: This phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. Its acidity (pKa) will be a primary determinant of pH-dependent solubility.

-

7-Methoxy Group: This ether group adds some polarity but also increases the molecular size and can influence crystal packing.

-

4-Keto and 3-N-H Groups: These groups are critical for the characteristic tautomerism of the quinazolinone ring and participate in hydrogen bonding, which can lead to strong crystal lattice interactions and thus, lower solubility.

Given the general tendency of quinazolinone derivatives to exhibit poor water solubility, a thorough experimental investigation is not just recommended, but essential for advancing any research program involving this compound.[1][2]

Theoretical Framework: Predicting Solubility Behavior

Before embarking on experimental work, a theoretical assessment helps in designing efficient experiments and anticipating results. The solubility of a compound is governed by the interplay between its solid-state properties (crystal lattice energy) and its interactions with the solvent (solvation energy).

Influence of pH and pKa

The solubility of an ionizable compound like this compound is critically dependent on the pH of the aqueous medium. The Henderson-Hasselbalch equation dictates the ratio of ionized to un-ionized forms.

-

Acidic Dissociation: The 5-hydroxy group is phenolic and thus weakly acidic. At pH values significantly above its pKa, it will deprotonate to form a more soluble phenolate anion.

-

Basic Protonation: The nitrogen atoms in the pyrimidine ring are weakly basic. At pH values below their pKa, they can be protonated, forming a more soluble cationic species.

The overall solubility will be the sum of the intrinsic solubility of the neutral form and the concentration of the soluble ionized forms. Therefore, a U-shaped or J-shaped pH-solubility profile is anticipated.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic phase (like octanol) and water. A higher LogP value indicates greater lipophilicity and generally corresponds to lower aqueous solubility. For quinazolinone derivatives, LogP values can vary widely based on substitution, but the core structure is moderately lipophilic. This parameter is crucial for predicting absorption and distribution properties.

Experimental Determination of Solubility: Protocols and Rationale

Two distinct types of solubility measurements are essential in drug discovery: kinetic and thermodynamic. Kinetic solubility is rapid and suited for early-stage screening, while thermodynamic solubility provides the true equilibrium value required for late-stage development.

Kinetic Solubility Assessment by Turbidimetry

Expertise & Rationale: In early discovery, compounds are often screened from a high-concentration DMSO stock solution. The kinetic solubility assay mimics this process, providing a rapid assessment of how readily a compound precipitates when diluted into an aqueous buffer. It measures the "apparent" solubility under non-equilibrium conditions and is invaluable for identifying compounds that may pose challenges in biological assays.

Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution using DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).

-

Aqueous Dilution: In a separate 96-well clear-bottom plate, add phosphate-buffered saline (PBS, pH 7.4). Add a small, fixed volume (e.g., 2 µL) from each DMSO concentration well to the corresponding aqueous buffer wells (e.g., 198 µL), resulting in a final DMSO concentration of 1%.

-

Equilibration: Cover the plate and shake for 1.5 to 2 hours at a constant temperature (e.g., 25°C). This allows time for precipitation to occur.

-

Turbidity Measurement: Measure the absorbance (or turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm).

-

Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.

Visualization: Kinetic Solubility Workflow

Thermodynamic Solubility Assessment by Shake-Flask Method

Expertise & Rationale: This is the "gold standard" method for determining the true equilibrium solubility of a compound.[3] By allowing a suspension of the solid compound to equilibrate with the solvent over an extended period, this method ensures that the solution is truly saturated. This value is crucial for formulation development, preclinical studies, and regulatory submissions. The use of HPLC for quantification provides high specificity and accuracy.[3]

Protocol: Equilibrium Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg, ensuring a visible amount of solid remains at the end) to a series of vials.

-

Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired solvent. A recommended starting set of solvents includes:

-

Deionized Water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 N HCl (simulated gastric fluid)

-

Ethanol

-

DMSO

-

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or rotator. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[3][4]

-

Phase Separation: After equilibration, stop agitation and allow the vials to stand, letting the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Crucially, filter this aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

Quantification: Prepare a series of dilutions of the filtered supernatant with a suitable mobile phase. Determine the concentration of the compound in the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known stock solution.

-

Calculation: Calculate the solubility (S) using the measured concentration (C), the dilution factor (DF), and the initial sample volume.

Visualization: Thermodynamic Solubility Workflow

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, structured format for easy comparison and analysis.

Table 1: Solubility Profile of this compound

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Deionized Water | ~7 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| 0.1 N HCl | 1.0 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| PBS | 7.4 | 37 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Ethanol | N/A | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| DMSO | N/A | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| PBS (Kinetic) | 7.4 | 25 | [Experimental Value] | [Calculated Value] | Turbidimetry |

Interpretation: The results from this table will provide a comprehensive picture. For instance, comparing solubility in 0.1 N HCl and PBS will reveal the impact of pH. A higher solubility in HCl would suggest the basic nitrogens are the primary drivers of pH-dependent solubility in the acidic range. Comparing data at 25°C and 37°C will indicate whether the dissolution process is endothermic (solubility increases with temperature) or exothermic.

Conclusion

References

- Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.

-

ResearchGate. (n.d.). Structure and water solubility of iodinated quinazolinone derivatives. Retrieved from [Link]

-

PMC. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL.

-

Rlavie. (n.d.). CAS 1012057-47-4|4-Hydroxy-7-Methoxy-6-Nitroquinazoline. Retrieved from [Link]

- Google Patents. (n.d.). CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H).

-

MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Retrieved from [Link]

-

diabeticstudies.org. (n.d.). Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Retrieved from [Link]

-

Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

-

PubMed. (2020). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Radical reactions with 3H-quinazolin-4-ones: synthesis of deoxyvasicinone, mackinazolinone, luotonin A, rutaecarpine and tryptanthrin. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Hydroxy-7-methoxy-4H-chromen-4-one. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-7-hydroxyquinazolin-4-one. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

5-Hydroxy-7-Methoxyquinazolin-4(3H)-One: Technical Profile & Synthetic Guide

[1][2]

Executive Summary

This compound is a bicyclic heterocyclic compound utilized primarily as a pharmacophore scaffold in the development of tyrosine kinase inhibitors (specifically ErbB/EGFR targets).[1][2] Distinguished by its specific oxygenation pattern at the 5- and 7-positions, it mimics the hydrogen-bonding motifs found in naturally occurring flavonoids like chrysin, while retaining the kinase-privileged quinazolinone core.[1][2]

| Property | Data |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Exact Mass | 192.0535 Da |

| CAS Registry Number | Not widely listed; specific isomer of 179688-52-9 |

| Key Application | Synthetic intermediate for ErbB/EGFR inhibitors |

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Analysis

The molecule consists of a quinazolin-4-one core substituted with a hydroxyl group at position 5 and a methoxy group at position 7.[1][2][3][4][5]

-

5-OH Position: The hydroxyl group at C5 is strategically positioned to form an intramolecular hydrogen bond with the C4 carbonyl oxygen.[1][2] This interaction locks the conformation, reduces the acidity of the phenol (pKa ~10-11), and increases lipophilicity compared to non-hydrogen-bonded isomers.[1][2]

-

7-OMe Position: The methoxy group at C7 acts as an electron-donating group (EDG), increasing the electron density of the benzene ring, which can influence